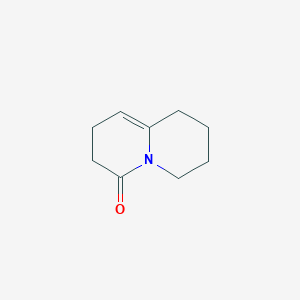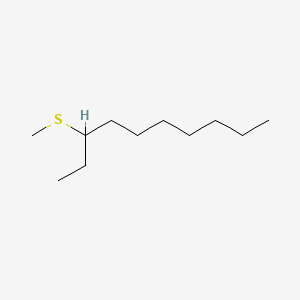
3-Methylsulfanyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylsulfanyldecane is an organic compound belonging to the class of alkanes It is characterized by a decane backbone with a methylsulfanyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylsulfanyldecane can be synthesized through several methods. One common approach involves the alkylation of decane with a methylsulfanyl group. This can be achieved using reagents such as methylthiol and a suitable catalyst under controlled conditions. Another method involves the substitution reaction of a decane derivative with a methylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes typically use high-purity reagents and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylsulfanyldecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Decane.
Substitution: Various substituted decane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylsulfanyldecane has several applications in scientific research:
Chemistry: Used as a model compound to study alkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Methylsulfanyldecane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The pathways involved may include the formation of reactive intermediates that interact with biological molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylthiopropane: Similar structure but with a shorter carbon chain.
3-Methylsulfanylhexane: Similar structure with a six-carbon chain.
3-Methylsulfanyloctane: Similar structure with an eight-carbon chain.
Uniqueness
3-Methylsulfanyldecane is unique due to its specific carbon chain length and the position of the methylsulfanyl group. This structural uniqueness influences its chemical properties and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
30571-73-4 |
|---|---|
Molekularformel |
C11H24S |
Molekulargewicht |
188.38 g/mol |
IUPAC-Name |
3-methylsulfanyldecane |
InChI |
InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
MSFFVJREQAFYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)
![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
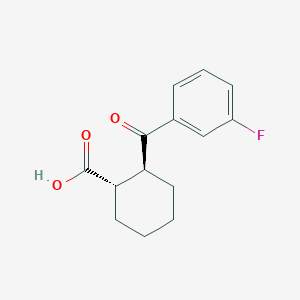

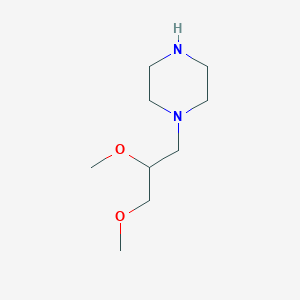
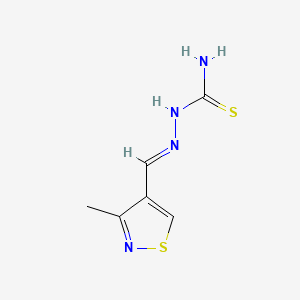
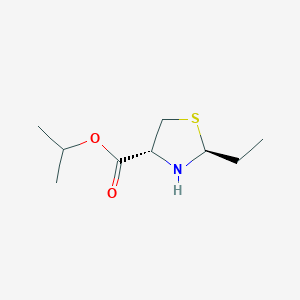

![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

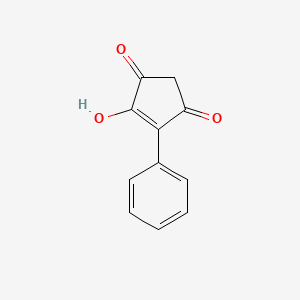
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
